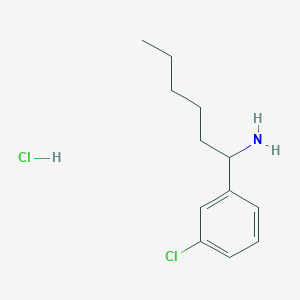

1-(3-Chlorophenyl)hexan-1-amine hydrochloride

説明

1-(3-Chlorophenyl)hexan-1-amine hydrochloride, also known as 1-(3-chlorophenyl)hexane-1-amine HCl, is a synthetic compound that has a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water and has a melting point of 143-145°C. 1-(3-Chlorophenyl)hexan-1-amine hydrochloride is used in biochemical and physiological studies, as well as in laboratory experiments. It is also used in the synthesis of other compounds, such as drugs and other organic compounds.

科学的研究の応用

Reactivity and Fragmentation

- 1-(3-Chlorophenyl)hexan-1-amine hydrochloride demonstrates unique reactivity due to strain and concomitant weakening of the N-C bond. This leads to interesting fragmentation reactions, contributing to the understanding of chemical bond stability and reactivity under various conditions (Grob & Krasnobajew, 1964).

Synthesis of Amines

- The compound plays a role in the synthesis of amines, specifically in procedures for the reduction of primary, secondary, and tertiary amides to amines. This has implications for large-scale applications and laboratory use (Reeves et al., 2013).

Extraction of Heavy Metals

- It's involved in the extraction of heavy metals, such as chromium, from aqueous solutions. This has significant implications for environmental cleanup and industrial processes (Someda et al., 2005).

Research on Skin Sensitizers

- The compound contributes to the research on skin sensitizers, particularly in studying the chemical selectivity and reactivity of various skin sensitizing agents (Meschkat et al., 2001).

Chromatographic Separation

- It's used in chromatographic methods for the separation of isomers, which is crucial in the pharmaceutical industry and chemical analysis (Vaccher et al., 1991).

Synthesis of Complex Organic Compounds

- The compound is integral in synthesizing complex organic molecules, such as N-hydroxylysine and laminine, showcasing its importance in organic chemistry and medicinal research (Genêt et al., 1993).

Catalysis in Chemical Reactions

- It aids in understanding catalysis, particularly in the oligomerization of ethene, thus contributing to the development of new catalysts and processes in industrial chemistry (Höhne et al., 2017).

Alternative Methods for Amine Synthesis

- The compound is part of alternative methods for synthesizing amines from aromatic nitro compounds, which is significant in developing new synthetic pathways and chemical processes (Pehlivan et al., 2011).

作用機序

Target of Action

The primary target of “1-(3-Chlorophenyl)hexan-1-amine hydrochloride” is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of epoxy fatty acids to corresponding vicinal diols through a catalytic addition of water . The inhibition of sEH could be beneficial in the treatment of cardiovascular, neuronal, and renal diseases .

Mode of Action

“1-(3-Chlorophenyl)hexan-1-amine hydrochloride” interacts with sEH, inhibiting its activity . This inhibition prevents the conversion of epoxy fatty acids into dihydroxyepoxyeicosatrienoic acids .

Biochemical Pathways

The inhibition of sEH by “1-(3-Chlorophenyl)hexan-1-amine hydrochloride” affects the metabolic pathway of epoxy fatty acids . Normally, sEH converts epoxy fatty acids into dihydroxyepoxyeicosatrienoic acids . These acids are known to promote various pathological states, such as pain and inflammation . By inhibiting sEH, “1-(3-Chlorophenyl)hexan-1-amine hydrochloride” prevents the formation of these harmful acids .

Pharmacokinetics

The compound was synthesized in dmf with a 60% yield , suggesting that it may have good bioavailability

Result of Action

The result of the action of “1-(3-Chlorophenyl)hexan-1-amine hydrochloride” is the inhibition of sEH . This leads to a decrease in the production of dihydroxyepoxyeicosatrienoic acids , which are associated with pain and inflammation . Therefore, the compound could potentially be used in the treatment of diseases related to these conditions .

特性

IUPAC Name |

1-(3-chlorophenyl)hexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN.ClH/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10;/h5-7,9,12H,2-4,8,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRTUVOBSNXXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC(=CC=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)hexan-1-amine hydrochloride | |

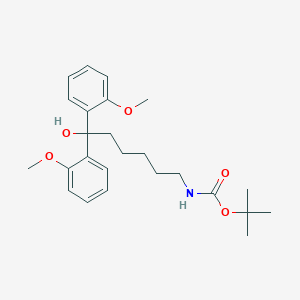

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

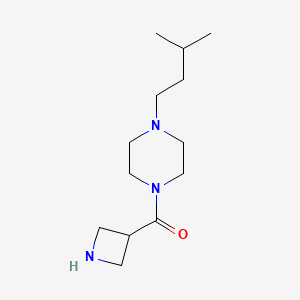

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

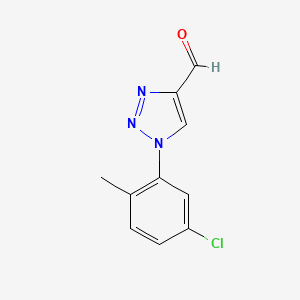

![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1489851.png)

![Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1489857.png)